molecular formula C25H34N4O2 B2590611 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide CAS No. 922114-05-4

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide

Cat. No. B2590611
M. Wt: 422.573
InChI Key: WFRHTTPWMPCREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C25H34N4O2 and its molecular weight is 422.573. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Design and Synthesis

Studies on structurally similar compounds highlight the significance of incorporating specific moieties into molecular frameworks to modulate biological activities. For instance, compounds with variations in their basic side chains linked to a phenoxy moiety have been explored for their potential as ABCB1 inhibitors, demonstrating the importance of structural modifications for enhancing biological properties (Colabufo et al., 2008). This suggests that the detailed molecular design of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide could be crucial for targeting specific biological pathways or receptors.

Pharmacological Properties

Research into the pharmacological properties of related compounds has shown a range of activities, from anticancer properties to enzyme inhibition. For example, certain tetrahydroisoquinoline derivatives have been studied for their dopamine agonist properties, indicating potential applications in neurological disorders (Jacob et al., 1981). Similarly, quinoline and quinazoline derivatives have been evaluated for their antitumor activity and inhibition of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells (Marsham et al., 1989). This broad range of pharmacological properties suggests that N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide could have multiple applications in drug development, depending on its specific activity profile.

Biological Activities

The biological activities of compounds with similar structural elements to the one have been diverse. For instance, some derivatives have shown promising antiproliferative activity toward human cancer cells, suggesting potential use in cancer therapy (Minegishi et al., 2015). Additionally, compounds designed around the tetrahydroquinoline scaffold have been investigated for their inhibitory effects on tubulin polymerization, a critical process in cell division (Ruchelman et al., 2004). These activities indicate that N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide could be explored for its potential effects on cancer cell growth and division.

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-27-13-15-29(16-14-27)24(18-26-25(30)19-31-22-8-4-3-5-9-22)21-10-11-23-20(17-21)7-6-12-28(23)2/h3-5,8-11,17,24H,6-7,12-16,18-19H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRHTTPWMPCREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide

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